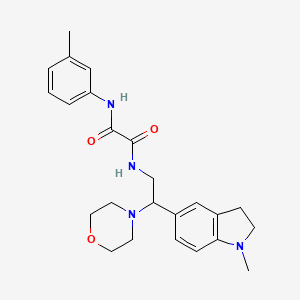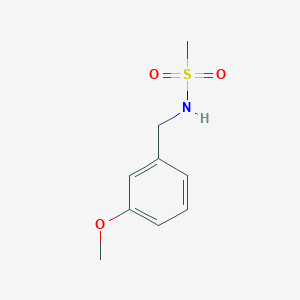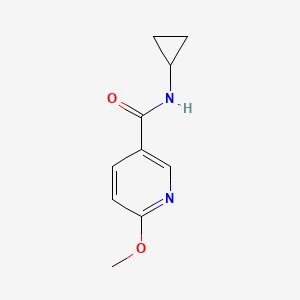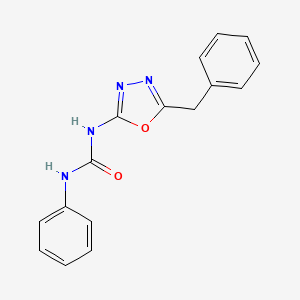
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole nucleus, in particular, is a heterocyclic system that is aromatic in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are typically crystalline and colorless in nature .Applications De Recherche Scientifique
Molecular Structure Studies
- The structural and thermodynamic properties of morpholine-based ligands, including their stability and complexation with various ions, have been explored through 7Li NMR spectroscopy. This research provides insight into the behavior of similar compounds in solvent mixtures, highlighting the relevance of understanding molecular interactions in different environments (Rezaeivala, Zebarjadian, & Sayın, 2021).
Synthetic Methodology Development
- Novel synthetic approaches for the preparation of oxalamides have been developed, showcasing the versatility of these compounds in organic synthesis. This includes the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, demonstrating the adaptability of these chemical structures in creating a variety of derivatives (Mamedov et al., 2016).
Receptor Antagonism and Pharmacological Studies
- Research into neurokinin-1 receptor antagonists reveals the potential for compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide to be used in clinical settings for treating conditions such as emesis and depression. The water solubility and oral activity of these compounds make them suitable for various modes of administration (Harrison et al., 2001).
Ligand Synthesis and Metal Complex Studies
- The creation of morpholine-based Mannich ligands and their subsequent complexation with metals such as Cu(II) and Ni(II) illuminates the role of these compounds in forming stable metal complexes. This research highlights their potential use in various applications, including catalysis and material science (Ayeni & Egharevba, 2015).
Synthetic Routes and Anticancer Studies
- Studies focusing on the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives demonstrate the pharmaceutical potential of compounds structurally related to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide. These derivatives have shown promising activity against HIV-1 replication, suggesting the broader applicability of this chemical framework in drug development (Che et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-17-4-3-5-20(14-17)26-24(30)23(29)25-16-22(28-10-12-31-13-11-28)18-6-7-21-19(15-18)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZJBWMNBFPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)



![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)


![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)